- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin, Tetrahedron Letters, 2003, 44(44), 8051-8055

Cas no 96829-58-2 (Orlistat)

オルリスタット(Orlistat)は、消化管リパーゼ阻害剤として分類される医薬品であり、肥満治療に用いられます。その主な作用機序は、食事中の脂肪の分解を阻害し、腸管からの吸収を約30%減少させることです。これにより、摂取カロリーが抑制され、減量効果が期待できます。臨床試験では、オルリスタットを適切に使用した場合、プラセボと比較して有意な体重減少が確認されています。他の減量薬と異なり、全身性の作用が少ないため、心血管系への負担が軽減される点が特徴です。ただし、脂溶性ビタミンの吸収にも影響を与えるため、補給が推奨されます。

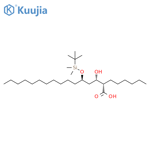

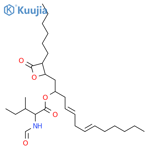

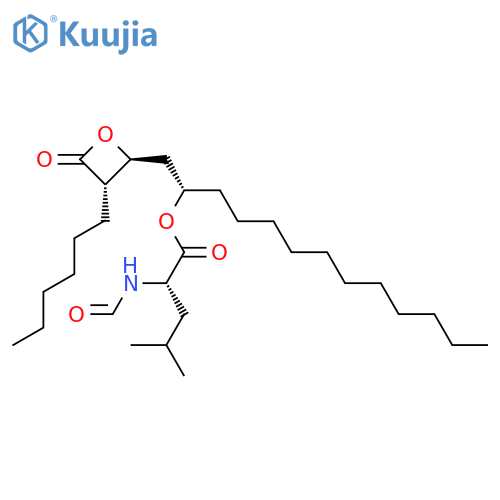

Orlistat structure

商品名:Orlistat

Orlistat 化学的及び物理的性質

名前と識別子

-

- Orlistat

- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER

- RO-18-0647

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER

- (-)-TETRAHYDROLIPSTATIN

- XENICAL

- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)

- Orlipastat

- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,

- Orlistat, Tetrahydolipstat

- ORLIPASTATUM

- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester

- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester

- Orlistat Powder

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID

- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

- 002

- Alli

- Ro 18-0647

- Tetrahydrolipstatin

- THLP

- (−)-Tetrahydrolipstatin

- Orlipastatum [INN-Latin]

- C29H53NO5

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate

- Orlistat (Alli, Xenical)

- MLS002207022

- N-Formyl-L-le

- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)

- L

- Listata

- Ro 18-0647/002

- 96829-58-2

- MLS001423955

- ORLISTAT [MART.]

- NCGC00165856-14

- SW197481-2

- NSC 758881

- NCGC00165856-15

- AHLBNYSZXLDEJQ-FWEHEUNISA-N

- HSDB 7556

- Orlistat (Standard)

- Tox21_111437_1

- R-212

- ORLISTAT [JAN]

- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester

- SR-01000759417

- HMS3413P06

- BRD-K63343048-001-12-2

- Ro18-0647

- DB01083

- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester

- Ro-18-0647/002

- UNII-95M8R751W8

- HMS3677P06

- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone

- ORLISTAT [INN]

- s1629

- Q424163

- Q-201519

- HMS2051I08

- (-)-tetrahydrolipostatin

- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- 95M8R751W8

- tetrahydrolipastatin

- AB00639987-09

- CHEBI:94686

- ORLISTAT [USP-RS]

- ORLISTAT [ORANGE BOOK]

- CCG-100851

- SMR000466339

- NC00101

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate

- MFCD05662360

- HY-B0218R

- NCGC00165856-01

- DTXCID40820067

- O0381

- CAS-96829-58-2

- ORLISTAT [VANDF]

- CS-0694775

- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-

- EN300-268136

- Orlistat, >=98%, solid

- BDBM24567

- 104872-04-0

- Ro-180647002

- BIDD:GT0853

- NCGC00095128-01

- Tetrahydrolipstatin;Ro-18-0647

- BCP0726000044

- DTXSID8023395

- NCGC00165856-03

- Ro-180647-002

- Orlistat [USAN:INN:BAN]

- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester

- Xenical (TN)

- ORLISTAT [WHO-DD]

- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-

- SR-01000759417-5

- SCHEMBL16408

- ORLISTAT [EMA EPAR]

- ORLISTAT [MI]

- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate

- HB4009

- BRD-K63343048-001-13-0

- MLS000759448

- BO164179

- NCGC00165856-02

- HY-B0218

- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

- Tox21_111437

- SR-01000759417-7

- CHEMBL175247

- AB00639987_10

- NS00004788

- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate

- GTPL5277

- D04028

- Lipase Inhibitor, THL

- ORLISTAT [HSDB]

- BCP9001031

- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-

- ORLISTAT [USP MONOGRAPH]

- THL

- Z2379810072

- NSC-758881

- orlistatum

- Orlistat (JAN/USP/INN)

- R212

- ORLISTAT [USAN]

- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester

- Orlistat, United States Pharmacopeia (USP) Reference Standard

- KS-1183

- AKOS015894875

- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate

- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material

-

- MDL: MFCD05662360

- インチ: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

- InChIKey: AHLBNYSZXLDEJQ-FWEHEUNISA-N

- ほほえんだ: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C

- BRN: 3658031

計算された属性

- せいみつぶんしりょう: 495.39200

- どういたいしつりょう: 495.392

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 23

- 複雑さ: 579

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10

- トポロジー分子極性表面積: 81.7

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 0.976

- ゆうかいてん: 43.0 to 47.0 deg-C

- ふってん: 615.9°C at 760 mmHg

- フラッシュポイント: 326.3 oC

- 屈折率: 1.469

- ようかいど: DMSO: 19 mg/mL

- PSA: 81.70000

- LogP: 7.90870

- マーカー: 6869

- ひせんこうど: -33 - -36° (c=1, CHCl3)

Orlistat セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- RTECS番号:OH3167600

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Orlistat 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A512085-25g |

(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |

96829-58-2 | 98% | 25g |

$107.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0381-1g |

Orlistat |

96829-58-2 | 97.0%(LC&N) | 1g |

¥3840.0 | 2022-06-10 | |

| TRC | O686500-100mg |

Orlistat |

96829-58-2 | 100mg |

$ 136.00 | 2023-09-06 | ||

| Axon Medchem | 3500-2 x 50 mg |

Orlistat |

96829-58-2 | 99% | 2 x 50 mg |

€180.00 | 2023-07-10 | |

| abcr | AB349468-1g |

Orlistat, 97%; . |

96829-58-2 | 97% | 1g |

€78.90 | 2025-02-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O86470-5g |

Orlistat |

96829-58-2 | 5g |

¥128.0 | 2021-09-08 | ||

| Key Organics Ltd | KS-1183-1MG |

Orlistat |

96829-58-2 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| DC Chemicals | DCAPI1397-250 mg |

Orlistat (Alli, Xenical) |

96829-58-2 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |

Orlistat |

96829-58-2 | >97.0%(HPLC) | 100mg |

¥29.90 | 2023-09-01 | |

| Key Organics Ltd | AS-14317-1MG |

Orlistat |

96829-58-2 | >98% | 1mg |

£36.00 | 2023-09-07 |

Orlistat 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt

リファレンス

- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 2010, 12(7), 1556-1559

合成方法 3

はんのうじょうけん

1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt

リファレンス

- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations, Tetrahedron Letters, 2006, 47(29), 4995-4998

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

リファレンス

- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

リファレンス

- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin, Journal of Organic Chemistry, 2012, 77(11), 4885-4901

合成方法 7

はんのうじょうけん

1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

リファレンス

- Preparation of orlistat and its intermediate, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

リファレンス

- Improved synthetic method of antiobesity agent Orlistat, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

リファレンス

- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 1999, 1(5), 753-755

合成方法 10

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Process for preparation of Orlistat and intermediate, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

リファレンス

- A chiron approach to (-)-tetrahydrolipstatin, Synthesis, 2006, (22), 3888-3894

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

リファレンス

- Method for preparing orlistat, World Intellectual Property Organization, , ,

Orlistat Raw materials

- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester

- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid

- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium

- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone

- formic acid anhydride

- N-Formyl-L-leucine

- Lipstatin

Orlistat Preparation Products

Orlistat サプライヤー

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

(CAS:96829-58-2)Orlistat

注文番号:639-755-1

在庫ステータス:in Stock

はかる:kg

清らかである:99%

最終更新された価格情報:Tuesday, 14 January 2025 11:34

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:96829-58-2)Orlistat

注文番号:A845645

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:06

価格 ($):325.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96829-58-2)Orlistat

注文番号:LE1312

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96829-58-2)奥尔利司他

注文番号:LE26512725

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

Orlistat 関連文献

-

Sylvain Aubry,Geneviève Aubert,Thierry Cresteil,David Crich Org. Biomol. Chem. 2012 10 2629

-

Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458

-

Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918

-

Nagashree Shamarao,Mukunda Chethankumar Food Funct. 2022 13 6036

-

5. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429

96829-58-2 (Orlistat) 関連製品

- 3234-28-4(1,2-epoxytetradecane)

- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)

- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)

- 111466-61-6((S,R,R,R)-Orlistat)

- 111466-62-7((S,S,R,R)-Orlistat)

- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)

- 6113-61-7(N-Formyl-L-leucine)

- 96829-59-3(Lipstatin)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:96829-58-2)Orlistat

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

pengshengyue

(CAS:96829-58-2)Orlistat

清らかである:99%

はかる:1000g

価格 ($):420